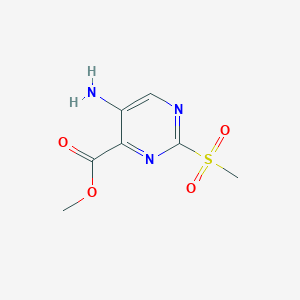![molecular formula C5H8N6O2 B13075840 [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea typically involves the reaction of 3-amino-1H-1,2,4-triazole with acetic anhydride, followed by the addition of urea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 3-amino-1H-1,2,4-triazole + acetic anhydride → 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate
Step 2: 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate + urea → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The triazole ring and acetylurea moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1H-1,2,4-triazole: A precursor in the synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea.
1,2,4-Triazole: A parent compound with various derivatives having different biological activities.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its combination of the triazole ring and acetylurea moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H8N6O2 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
InChI-Schlüssel |
BYDQQEIINXMQQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CC(=O)NC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


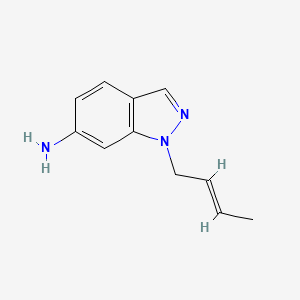
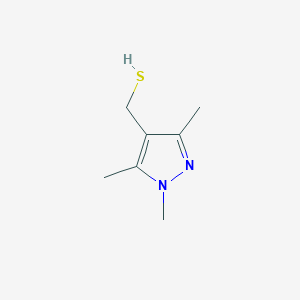

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
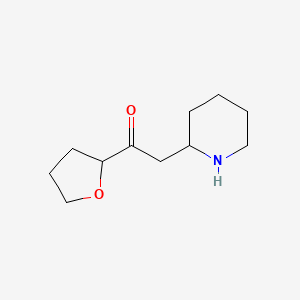
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
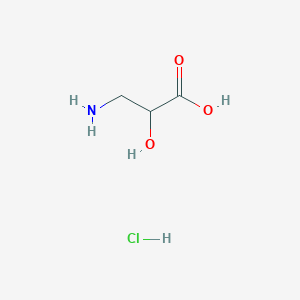
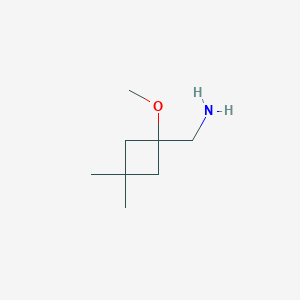
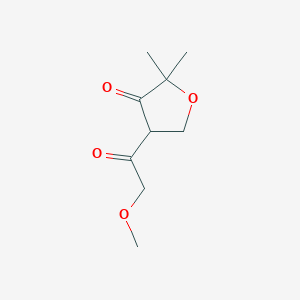
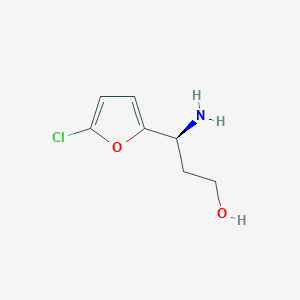
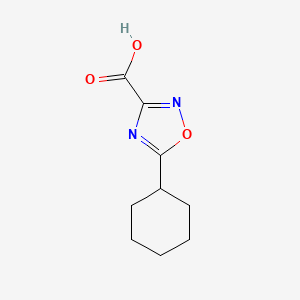
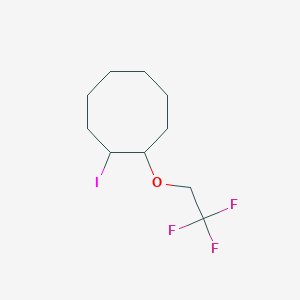
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
